N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c22-17(20-9-13-4-5-15-16(8-13)25-12-24-15)18(23)21-10-14-11-26-19(27-14)6-2-1-3-7-19/h4-5,8,14H,1-3,6-7,9-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJICXNZOHDGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a dioxaspiro structure which contributes to its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 358.39 g/mol. The presence of the oxalamide functional group is significant for its biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.39 g/mol |
| Functional Groups | Oxalamide, dioxaspiro |
| Structural Characteristics | Spirocyclic framework, aromatic rings |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with benzo[d][1,3]dioxol-5-ylmethyl oxalyl chloride.
- Use of solvents such as dichloromethane and bases like triethylamine for optimal yield.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling.
Neuroprotective Properties
In vitro studies have indicated potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds within the same structural family:
- Neuroleptic Activity : A series of compounds similar in structure were tested for neuroleptic activity, revealing significant antiapomorphine effects with minimal extrapyramidal side effects .
- Anti-inflammatory Studies : Investigations into related oxalamides have shown promising results in reducing inflammation in animal models, suggesting a similar potential for this compound .
- Mechanistic Insights : The interactions with specific molecular targets such as kinases involved in apoptosis and inflammation pathways have been documented, indicating a complex mechanism of action .
Q & A
Basic: What are the key synthetic steps for preparing this oxalamide derivative?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.
- Step 2: Sequential coupling of the benzo[d][1,3]dioxol-5-ylmethylamine and 1,4-dioxaspiro[4.5]decan-2-ylmethylamine moieties under inert conditions (argon/nitrogen).
- Step 3: Purification via column chromatography or recrystallization using solvents like dichloromethane (DCM) or ethyl acetate.
Critical factors include maintaining anhydrous conditions and precise stoichiometry to avoid side products like over-coupled derivatives .
Basic: How can reaction yields be optimized during the coupling step?
Answer:
Yield optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups.
- Temperature control: Reactions performed at 0–5°C minimize side reactions, followed by gradual warming to room temperature.
- Catalysts: Use of coupling agents like HATU or EDC/HOBt to improve efficiency.
Monitoring via TLC or LC-MS ensures reaction completion before quenching .
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Answer:
- 1H/13C NMR: Confirms proton environments and carbon frameworks (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; spirocyclic ether signals at δ 3.5–4.0 ppm).
- IR Spectroscopy: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and ether linkages (~1100 cm⁻¹).
- X-ray crystallography: Resolves stereochemical details of the spirocyclic and oxalamide groups .
Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
Answer:
- Orthogonal assays: Cross-validate using MTT, ATP-based viability, and apoptosis assays (e.g., Annexin V staining).
- Purity verification: Ensure >95% purity via HPLC and LC-MS to exclude batch-specific impurities.
- Concentration gradients: Test across a wider range (e.g., 1 nM–100 µM) to identify non-linear dose responses.
Contradictions may arise from cell-line-specific metabolic pathways or assay interference by the spirocyclic moiety .
Advanced: What computational strategies predict binding mechanisms with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with cancer-related targets (e.g., tubulin, kinase enzymes). Focus on hydrogen bonds between the oxalamide carbonyl and active-site residues.
- MD simulations: Analyze stability of ligand-target complexes over 100-ns trajectories.
- SPR/ITC: Validate predicted affinities experimentally .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Variation points: Modify the benzodioxole’s substituents (e.g., nitro, methoxy groups) and the spiro ring size (e.g., 5- vs. 6-membered).
- Assay panels: Test against cancer (e.g., MCF-7, HeLa) and non-cancerous cell lines (e.g., HEK293) to assess selectivity.
- Data analysis: Use multivariate regression to correlate logP, steric bulk, and bioactivity .
Basic: What solvents and conditions prevent degradation during storage?
Answer:
- Storage: Lyophilized powder under argon at -20°C.
- Reconstitution: Use DMSO-d6 for NMR studies or DMSO/H2O mixtures for biological assays. Avoid prolonged exposure to light due to the benzodioxole’s photosensitivity .
Advanced: How to investigate the compound’s role in microtubule disruption?
Answer:
- Immunofluorescence microscopy: Visualize microtubule morphology in treated vs. untreated cells (e.g., α-tubulin staining).
- Tubulin polymerization assays: Monitor absorbance changes at 350 nm in vitro.
- Competitive binding: Compare inhibition with colchicine/paclitaxel to identify binding sites .
Basic: What chromatographic methods ensure purity >95%?
Answer:
- HPLC: C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min).
- LC-MS: Electrospray ionization (ESI+) to detect [M+H]+ ions (expected m/z ~430–450).
- Preparative TLC: Silica gel GF254 plates with ethyl acetate/hexane (3:7) .
Advanced: How to assess metabolic stability in hepatic microsomes?
Answer:
- Incubation: Use human liver microsomes (HLM) with NADPH regeneration system.
- Sampling: Collect aliquots at 0, 15, 30, 60 min for LC-MS analysis.
- Half-life calculation: Plot remaining compound (%) vs. time; compare to control (e.g., verapamil). Adjust the spirocyclic moiety to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
